1-Bromo-1,1,2,3,3,3-hexafluoropropane

Description

Contextualization within Organohalogen Chemistry

Classification of Fluorinated and Brominated Alkanes

1-Bromo-1,1,2,3,3,3-hexafluoropropane belongs to the class of halogenated hydrocarbons known as haloalkanes. ncert.nic.inevitachem.com Specifically, it is a hydrobromofluorocarbon (HBFC), as it contains hydrogen, bromine, and fluorine atoms attached to a propane (B168953) backbone. The presence of both bromine and fluorine atoms imparts a unique combination of properties to the molecule. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high stability of perfluoroalkanes. wikipedia.org The replacement of hydrogen atoms with halogen atoms in an alkane leads to the formation of alkyl halides (haloalkanes). ncert.nic.in

Structural Isomerism within Hexafluoropropane Derivatives

Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org For a given molecular formula, various structural isomers can exist, each with unique physical and chemical properties. In the case of bromohexafluoropropane (C3HBrF6), several structural isomers are possible, distinguished by the position of the bromine atom on the propane chain.

For instance, besides this compound, another structural isomer is 2-Bromo-1,1,1,3,3,3-hexafluoropropane (CAS 2252-79-1). biosynth.com In this isomer, the bromine atom is attached to the central carbon atom of the propane chain. The positioning of the bromine atom significantly influences the molecule's reactivity and physical properties. The existence of these isomers highlights the importance of precise nomenclature in distinguishing between different chemical entities. vedantu.com

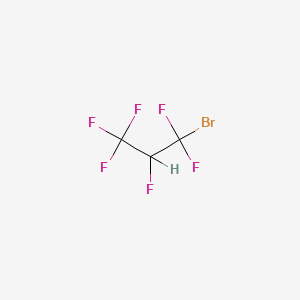

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6/c4-2(6,7)1(5)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSZSCBAJXCXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862891 | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-78-0 | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development and Research Trajectories of Brominated Fluorocarbons

The study of brominated fluorocarbons is a subset of the broader field of organofluorine chemistry, which has its roots in the early 20th century. The initial development of fluorocarbons was driven by the need for stable and non-toxic refrigerants and propellants.

Early Investigations and Synthetic Challenges

The synthesis of fluorocarbons on a large scale was initially challenging. A major breakthrough was the Fowler process, which utilized cobalt trifluoride to fluorinate hydrocarbons. wikipedia.org The development of electrochemical fluorination (ECF) by Simons provided another viable route to these compounds. nih.gov

The introduction of bromine into fluorinated alkanes presented additional synthetic hurdles. Early methods for producing brominated alkanes often involved the direct reaction of an alkane with bromine, typically initiated by UV light or heat. libretexts.org However, these reactions can sometimes lack selectivity, leading to a mixture of products. libretexts.org For instance, the synthesis of 3-bromo-1,1,1-trifluoropropane (B1271859) has been achieved by reacting 3,3,3-trifluoropropene (B1201522) with hydrogen bromide at elevated temperatures in the presence of a catalyst. google.com

Evolution of Research Focus

Initially, the research and application of brominated fluorocarbons, often referred to as halons, were focused on their exceptional fire-extinguishing properties. epa.gov Compounds like bromochlorodifluoromethane (B1201744) (Halon 1211) and bromotrifluoromethane (B1217167) (Halon 1301) became widely used in fire suppression systems. However, the discovery of the ozone-depleting potential of these compounds, due to the presence of bromine, led to a significant shift in research focus. epa.gov

The Montreal Protocol on Substances that Deplete the Ozone Layer necessitated the phasing out of many halons and other ozone-depleting substances. This spurred research into finding suitable replacements with lower or zero ozone depletion potential. This shift led to increased investigation into hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), and subsequently, hydrobromofluorocarbons with specific properties that minimized environmental impact. The focus turned towards understanding the atmospheric chemistry of these compounds and designing molecules with shorter atmospheric lifetimes.

Significance in Contemporary Chemical Synthesis and Industrial Intermediates

Role as a Versatile Synthetic Building Block

In organic synthesis, a "building block" is a molecule that can be used as a starting component to construct more complex chemical structures. habitablefuture.orggoogle.com this compound fits this description due to the strategic placement of a bromine atom on its highly fluorinated carbon backbone. The carbon-bromine bond is a key functional group that allows for a variety of chemical reactions, making the compound a versatile precursor for introducing the hexafluoropropyl moiety into other molecules.

The reactivity of the C-Br bond allows this compound to participate in several fundamental synthetic transformations. For instance, it can potentially be used in:

Grignard Reactions: The compound could react with magnesium metal to form a Grignar d reagent (R-Mg-Br). wikipedia.orgwisc.edumasterorganicchemistry.comleah4sci.com This creates a highly nucleophilic carbon atom that can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. masterorganicchemistry.comleah4sci.com

Coupling Reactions: The C-Br bond can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link the hexafluoropropyl group to other organic fragments.

Nucleophilic Substitution: The bromine atom can act as a leaving group, allowing it to be displaced by various nucleophiles to introduce different functional groups.

Dehydrobromination: Elimination of hydrogen bromide from the molecule can lead to the formation of a double bond, producing a hexafluoropropene (B89477) derivative. beilstein-journals.orgnih.govyoutube.com These alkenes are themselves valuable intermediates in polymer chemistry and for the synthesis of other fluorinated compounds.

The incorporation of fluorine into organic molecules is a critical strategy in the pharmaceutical and agrochemical industries, as it can significantly alter the biological properties of a compound. epa.gov Fluorinated building blocks are essential tools for synthesizing these advanced products. wisc.edu

Relevance in Specialized Chemical Industries

The industrial relevance of this compound is primarily as a chemical intermediate rather than an end-product. Its value lies in its potential to be converted into other high-value fluorinated compounds used in specialized sectors.

Pharmaceutical and Anesthetic Industries: Highly fluorinated ethers are an important class of modern inhalation anesthetics due to their non-flammability, metabolic stability, and favorable safety profiles. A prominent example is Sevoflurane, which has a fluorinated isopropyl group in its structure. nih.govresearchgate.netgoogle.com The synthesis of Sevoflurane and related anesthetic agents often starts from fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). beilstein-journals.orgnih.govresearchgate.net While not a direct precursor, this compound represents a potential starting material or intermediate in synthetic routes to such complex fluorinated molecules that are staples of the pharmaceutical industry.

Agrochemical Industry: The introduction of fluorinated groups is a common strategy in the design of modern pesticides and herbicides. The presence of fluorine can enhance the efficacy, stability, and bioavailability of the active ingredient. As a carrier of the hexafluoropropyl group, this compound serves as a potential precursor for the synthesis of new agrochemical candidates.

Materials Science and Refrigerants: The non-brominated parent compound, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), is known for its use as a fire suppression agent and a refrigerant. nih.gov Although the bromo-variant is not used directly for these applications, it can be a key intermediate in the synthesis of other hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs) through reactions like dehydrobromination. These end-products are critical in the air conditioning, refrigeration, and electronics industries.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2252-78-0 | beilstein-journals.orgepa.govnih.govchemicalbook.com |

| Molecular Formula | C₃HBrF₆ | beilstein-journals.orgepa.govnih.govchemicalbook.com |

| Molecular Weight | 230.93 g/mol | nih.govchemicalbook.com |

| Boiling Point | 36.8 °C at 760 mmHg | chemicalbook.com |

| Density | 1.802 g/cm³ | chemicalbook.com |

| IUPAC Name | This compound | chemicalbook.com |

| Synonyms | HCFC-226eaB1 | chemicalbook.com |

Table 2: Compound Names Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃HBrF₆ |

| 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | C₃H₂F₆ |

| Sevoflurane | C₄H₃F₇O |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | C₃H₂F₆O |

| Magnesium | Mg |

Direct Synthesis Routes for this compound

Direct synthesis approaches focus on introducing the bromine atom onto a pre-fluorinated three-carbon backbone. These methods can be broadly categorized into halogenation reactions and fluorination pathways.

Halogenation Reactions

Halogenation reactions for the synthesis of this compound typically start with a fluorinated propane (B168953) or propene. The introduction of bromine is achieved through either substitution or addition reactions.

The free-radical addition of hydrogen bromide to hexafluoropropene represents a direct route to a mixture of brominated hexafluoropropanes. When hexafluoropropene is reacted with hydrogen bromide under the influence of X-ray or ultraviolet initiation, a mixture of this compound and 2-bromo-1,1,2,3,3,3-hexafluoropropane is formed.

This reaction proceeds via a free-radical chain mechanism. The initiator (X-rays or UV light) generates bromine radicals which then add to the double bond of hexafluoropropylene. The subsequent abstraction of a hydrogen atom from hydrogen bromide by the resulting bromo-hexafluoropropyl radical yields the final products.

| Initiator | Product Ratio (1-bromo- : 2-bromo-) |

| X-ray | 58:42 |

| Ultraviolet | 62:38 |

This table presents the product distribution from the radical addition of HBr to hexafluoropropene, indicating a slight preference for the 2-bromo isomer under UV initiation.

The thermal bromination of hexafluoropropylene is a key step in a multi-step synthesis of the target compound. This process involves the direct addition of bromine across the double bond of hexafluoropropylene to yield 1,2-dibromohexafluoropropane (B46708). This intermediate is a crucial precursor for subsequent transformation into this compound.

In a typical industrial procedure, liquid bromine is reacted with hexafluoropropylene gas in a reactor under controlled temperature and pressure. The reaction can be initiated by the presence of a small amount of the product, 1,2-dibromohexafluoropropane, and is often carried out under actinic light. byjus.com A detailed example of this process involves heating bromine in a Hastelloy shaker tube to 100 °C and then introducing hexafluoropropylene. This method has been reported to yield 1,2-dibromohexafluoropropane in high purity (99.41%). wikipedia.org

| Reactants | Conditions | Product | Yield |

| Bromine, Hexafluoropropylene | 100 °C, Hastelloy shaker tube | 1,2-Dibromohexafluoropropane | 99.41% |

This table summarizes the high-yield synthesis of the key intermediate, 1,2-dibromohexafluoropropane, via thermal bromination of hexafluoropropylene.

Fluorination Pathways

Fluorination pathways offer an alternative approach, starting with a brominated precursor and introducing fluorine atoms to achieve the desired hexafluorinated structure. These methods can be performed in either the gas or liquid phase.

Gas-phase fluorination is a common industrial technique for producing a wide range of fluorinated hydrocarbons. nih.gov This method typically involves the reaction of a chlorinated or brominated organic compound with a fluorine source, such as hydrogen fluoride (B91410) (HF), over a solid-phase catalyst at elevated temperatures. The high reactivity of fluorine necessitates careful control of reaction parameters to ensure selectivity and prevent unwanted side reactions or decomposition. collegedunia.com While specific examples for the direct gas-phase fluorination to this compound are not extensively detailed in readily available literature, the general principles are well-established for the synthesis of related fluorinated propanes.

Liquid-phase fluorination provides another viable route for the synthesis of fluorinated compounds, often allowing for milder reaction conditions compared to gas-phase methods. ncert.nic.in A notable example of a liquid-phase fluorination technique is the Swarts reaction, which involves the exchange of chlorine or bromine atoms with fluorine using a metal fluoride, most commonly antimony trifluoride (SbF₃), often in the presence of a catalyst such as antimony pentachloride (SbCl₅). byjus.comwikipedia.orgiitk.ac.in This method is particularly effective for the synthesis of alkyl fluorides from their corresponding chlorides or bromides.

For the synthesis of this compound, a potential liquid-phase route would involve the fluorination of a suitable polybrominated or bromochlorinated propane precursor using a Swarts-type reagent. The selection of the starting material and the precise control of reaction conditions would be critical to achieve the desired degree of fluorination while retaining the single bromine atom at the C-1 position.

Indirect Synthesis via Intermediate Derivatization

Indirect synthetic routes to this compound often rely on the transformation of readily available precursors, such as hexafluoroacetone (B58046) derivatives and other halogenated propanes. These methods involve multi-step sequences to introduce the required bromine atom at the C1 position while maintaining the hexafluorinated carbon skeleton.

Reactions Involving Hexafluoroacetone Derivatives

Hexafluoroacetone and its derivatives serve as foundational building blocks for constructing the C3 backbone of the target compound. A common strategy involves the initial synthesis of the parent alkane, 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), which is subsequently brominated.

One method for preparing HFC-236fa starts with hexafluoroacetone trihydrate. In a reaction conducted under normal pressure, hexafluoroacetone trihydrate is treated with zinc powder in an aqueous solution of sodium hydroxide (B78521). The mixture is heated to reflux, and after drying and cooling, it yields 1,1,1,3,3,3-hexafluoropropane. This process is noted for its mild conditions and simple operation, making it suitable for industrial production.

The subsequent step, the selective bromination of the C-H bond in 1,1,1,3,3,3-hexafluoropropane to yield this compound, typically proceeds via a free-radical mechanism. This transformation is challenging due to the inertness of the C-H bonds, which are flanked by strongly electron-withdrawing trifluoromethyl groups. High temperatures or UV light are generally required to initiate the reaction and generate bromine radicals from a source like elemental bromine. The regioselectivity of the bromination is directed to the central carbon (C2), which is the most activated position.

Another related precursor is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which is produced by the hydrogenation of hexafluoroacetone. HFIP itself can be a promoter or catalyst in reactions like the Friedel–Crafts reaction due to its high polarity and Brønsted acidity. docbrown.info

| Reactant | Reagents | Conditions | Product | Yield |

| Hexafluoroacetone trihydrate | Zinc powder, Sodium hydroxide | Aqueous solution, Reflux | 1,1,1,3,3,3-Hexafluoropropane | Not specified |

| 1,1,1,3,3,3-Hexafluoropropane | Bromine (Br₂) | High Temperature / UV Light | 2-Bromo-1,1,1,3,3,3-hexafluoropropane | Not specified |

This table outlines the general, multi-step approach from hexafluoroacetone derivatives. Specific yields for the bromination step to the desired isomer are not widely reported.

Conversion of Other Halogenated Propanes

The transformation of other halogenated propane isomers into this compound provides an alternative synthetic avenue. These pathways often involve elimination and addition reactions to reposition the bromine atom.

A key precursor in this category is 1,2-dibromohexafluoropropane, which can be synthesized by the thermal bromination of hexafluoropropylene (HFP). In this process, bromine is reacted with HFP in a sealed vessel at elevated temperatures (e.g., 100°C) for several hours, resulting in a high yield of the dibrominated product. oalib.com

The conversion of 1,2-dibromohexafluoropropane to the target molecule can be envisioned through a two-step sequence:

Dehydrobromination: The first step involves the elimination of hydrogen bromide (HBr) to form a bromo-hexafluoropropene isomer. This reaction is typically carried out using a strong base, such as alcoholic potassium hydroxide (KOH). The anti-periplanar arrangement required for E2 elimination dictates which isomers of bromo-hexafluoropropene are formed.

Hydrobromination: The resulting bromo-hexafluoropropene is then reacted with HBr. To achieve the desired 1-bromo isomer, an anti-Markovnikov addition is necessary. This is typically accomplished through a free-radical mechanism, often initiated by peroxides or UV light. The bromine radical adds to the double bond in a way that produces the most stable carbon radical intermediate, which in this highly fluorinated system, leads to the bromine atom on the terminal carbon.

Another potential route involves the halogen exchange of other dihalogenated propanes. For instance, reactions analogous to the Finkelstein (using NaI) or Swarts (using metallic fluorides) reactions could theoretically be adapted to exchange other halogens for bromine, although specific examples for this substrate are not prominent in the literature. mdpi.com

| Precursor | Reaction Sequence | Key Reagents | Intermediate/Product |

| Hexafluoropropylene | Thermal Bromination | Bromine (Br₂) | 1,2-Dibromohexafluoropropane oalib.com |

| 1,2-Dibromohexafluoropropane | Dehydrobromination | Alcoholic KOH | Bromo-hexafluoropropene isomers |

| Bromo-hexafluoropropene | Radical Hydrobromination | HBr, Peroxides/UV Light | This compound |

This table illustrates a plausible synthetic sequence based on established reaction types in haloalkane chemistry.

Catalytic Approaches in the Synthesis of Fluorinated Bromopropanes

Catalysis offers powerful tools for enhancing the efficiency and selectivity of synthetic transformations, including those for producing fluorinated bromopropanes. Lewis acids, transition metals, and biocatalysts each provide distinct advantages in activating substrates and controlling reaction outcomes.

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors that can activate substrates in a variety of chemical reactions, including halogenations. mdpi.com In the context of synthesizing fluorinated bromopropanes, Lewis acids can be employed to promote the bromination of C-H bonds or to catalyze addition reactions.

For instance, the electrophilic bromination of aromatic compounds is often catalyzed by Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). mdpi.com While this compound is an aliphatic compound, similar principles can apply. A Lewis acid could polarize the Br-Br bond in elemental bromine, creating a more potent electrophile capable of reacting with a suitable fluorinated precursor.

Furthermore, Lewis acids such as boron-based compounds, like tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], are known to catalyze a wide range of transformations due to their strong electrophilic nature. rsc.org They can activate substrates for reactions like hydrothiolation and N/C-alkylation. It is conceivable that a Lewis acid could facilitate the addition of HBr across a fluorinated alkene by activating the double bond towards nucleophilic attack by the bromide ion. The use of anhydrous AlCl₃ has been shown to be an effective catalyst for the ene addition of bromal to alkenes. nih.gov

| Catalysis Type | Catalyst Example | Potential Application in Synthesis |

| Electrophilic Bromination | FeBr₃, AlCl₃ | Activation of Br₂ for reaction with a fluorinated precursor. |

| Alkene Activation | B(C₆F₅)₃, AlCl₃ | Catalyzing the addition of HBr to a bromo-hexafluoropropene intermediate. rsc.orgnih.gov |

Transition Metal-Catalyzed Transformations

Transition metal catalysis represents a cornerstone of modern organic synthesis, enabling the selective functionalization of otherwise inert C-H bonds. This strategy is highly relevant for the synthesis of specific isomers of halogenated alkanes.

Palladium, rhodium, and copper complexes are widely used to catalyze C-H activation reactions. rsc.org These reactions often employ a directing group on the substrate, which coordinates to the metal center and positions the catalyst to selectively activate a specific C-H bond (often at the γ- or δ-position). For a substrate like 1,1,1,3,3,3-hexafluoropropane, a suitable directing group could be temporarily installed to guide a metal catalyst to the C2 position for subsequent bromination. A method for the site-selective bromination of sp³ C–H bonds using a rhodium catalyst and an N-methyl sulfamate (B1201201) directing group has been described, proceeding with high selectivity at the γ-carbon. researchgate.net

These catalytic systems typically involve an oxidative addition of the C-H bond to the metal center, followed by reductive elimination with a bromine source to form the C-Br bond and regenerate the catalyst. This approach offers a pathway to high regioselectivity that is often difficult to achieve with traditional free-radical methods.

Biocatalytic Strategies for Fluorinated Compound Synthesis (General Context)

Biocatalysis has emerged as a powerful and sustainable approach for synthesizing complex organic molecules, including those containing fluorine. nih.gov Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, environmentally friendly conditions.

While a specific biocatalytic route to this compound is not established, the general strategies within biocatalytic fluorination are noteworthy. The field has advanced significantly with the discovery and engineering of various enzymes:

Fluorinases: These enzymes are unique in their ability to catalyze the formation of a C-F bond from S-adenosyl-L-methionine (SAM) and fluoride ions.

Cytochrome P450 Enzymes: These have been engineered to perform a range of reactions, including the introduction of fluorine into organic molecules.

Other Enzymes: Aldolases, lipases, and transaminases have also been utilized in the synthesis of fluorinated compounds, often by acting on fluorinated substrates to build molecular complexity.

Directed evolution is a key technique used to enhance the performance of these biocatalysts, improving their activity, stability, and selectivity for non-natural substrates and reactions. nih.gov The integration of biocatalytic steps with traditional chemical catalysis is also a promising strategy for developing efficient and sustainable synthetic routes to novel fluorinated compounds. nih.gov Although direct biocatalytic bromination of a highly fluorinated alkane is a significant challenge, the rapid progress in this field suggests that enzymatic solutions for such transformations may be possible in the future.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, the resulting mixture contains the desired product, its isomer (2-Bromo-1,1,2,3,3,3-hexafluoropropane), unreacted starting materials, and potentially some byproducts. Therefore, effective purification and isolation techniques are crucial to obtain the target compound in high purity. The primary methods employed are fractional distillation and preparative gas chromatography.

Fractional Distillation

Fractional distillation is a widely used technique in the chemical industry for separating components of a liquid mixture based on their different boiling points. Given that this compound and its isomer have different molecular structures, they are expected to have slightly different boiling points, which allows for their separation via this method.

The process involves heating the crude reaction mixture in a distillation flask connected to a fractionating column. The column is packed with materials that provide a large surface area, such as Raschig rings or metal sponges, facilitating numerous condensation and vaporization cycles. As the vapor mixture rises through the column, it gradually becomes enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature at the top of the column, the component with the lower boiling point can be selectively distilled, condensed, and collected.

While specific boiling point data for the pure isomers under various pressures can be experimentally determined to optimize the distillation process, the general principle relies on the volatility difference. For instance, hydrobromic acid, a reactant, can be concentrated from an aqueous solution using fractional distillation, demonstrating the technique's utility in separating components with different volatilities. youtube.com

Preparative Gas Chromatography (GC)

For achieving very high purity or for separating isomers with very close boiling points, preparative gas chromatography (pGC) is a powerful technique. In pGC, the crude mixture is vaporized and injected into a stream of an inert carrier gas (such as helium or nitrogen) that flows through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

Components that have weaker interactions with the stationary phase travel through the column more quickly and elute first. By using a column with a suitable stationary phase and optimizing parameters such as temperature and carrier gas flow rate, a baseline separation of the isomers can be achieved. The eluting components are detected, and fractions corresponding to the peak of the desired compound are collected.

Research on the separation of related halogenated hydrocarbons, such as halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) and its isomers, has demonstrated the effectiveness of gas chromatography for their analysis and separation. nist.govresearchgate.net For instance, the separation of enantiomers of bromofluoroiodomethane has been successfully achieved using preparative GC. chemrxiv.org The selection of the appropriate GC column (e.g., packed or capillary) and stationary phase is critical for successful separation.

Below is an interactive table summarizing the key aspects of these purification techniques.

| Technique | Principle of Separation | Key Parameters | Applicability for this compound |

| Fractional Distillation | Difference in boiling points | Temperature gradient, column packing, reflux ratio | Suitable for large-scale industrial purification to separate the desired isomer from unreacted precursors and the other isomer, provided there is a sufficient boiling point difference. |

| Preparative Gas Chromatography | Differential partitioning between a stationary phase and a mobile gas phase | Column type (stationary phase), temperature, carrier gas flow rate, injection volume | Ideal for obtaining high-purity samples for analytical standards or research purposes, and for separating isomers with very close boiling points. |

Reaction Pathways and Transformation Chemistry

The reactivity of this compound is dominated by the interplay between the carbon-bromine bond, which is the most likely site for transformations, and the surrounding highly electronegative fluorine atoms.

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution reactions on this compound are generally disfavored due to the strong electron-withdrawing effects of the fluorine atoms. In typical SN2 reactions, a nucleophile attacks the electrophilic carbon atom, displacing the leaving group. However, in this molecule, the carbon atom bonded to the bromine (C1) is heavily shielded electronically by two fluorine atoms, and the adjacent carbon (C2) also bears a fluorine atom. This extensive fluorination creates a significant inductive effect, withdrawing electron density from the reaction center and making it less attractive to nucleophiles.

Furthermore, the strength of the carbon-fluorine bond (approx. 467 kJ/mol) compared to the carbon-bromine bond (approx. 290 kJ/mol) ensures that the bromide ion is the only viable leaving group. While the C-Br bond is the weakest link, the electronic environment hinders the approach of a nucleophile required for an SN2 mechanism. An SN1 pathway is equally unlikely as it would require the formation of a highly unstable primary carbocation, which is further destabilized by the powerful inductive effect of the adjacent trifluoromethyl group and the fluorine on C2. Consequently, this compound exhibits low reactivity towards traditional nucleophilic substitution.

Table 1: Factors Affecting Nucleophilic Substitution Reactivity

| Factor | Influence on this compound | Outcome |

| Inductive Effect | Strong electron withdrawal by six fluorine atoms. | Reduces electrophilicity of the carbon center, repelling nucleophiles. |

| Steric Hindrance | The bulky fluorine and trifluoromethyl groups may partially shield the reaction center. | Hinders backside attack required for SN2 reactions. |

| Leaving Group | Bromide is a good leaving group. | This factor favors substitution, but is outweighed by electronic effects. |

| Carbocation Stability | The corresponding primary carbocation would be extremely unstable. | Disfavors SN1 mechanism. |

Radical-Mediated Processes Involving Bromine

The relatively weak carbon-bromine bond makes this compound susceptible to radical reactions. These processes are typically initiated by homolytic cleavage of the C-Br bond, which requires less energy than breaking a C-F or C-H bond. This can be achieved using UV light or a radical initiator.

The general mechanism involves three key stages:

Initiation: Homolytic cleavage of the C-Br bond to generate a 1,1,2,3,3,3-hexafluoropropyl radical and a bromine radical.

CF3CHF-CF2Br → CF3CHF-CF2• + Br•

Propagation: The generated radical can then participate in a chain reaction. For example, it could abstract a hydrogen atom from another molecule or react with another species. A common propagation step in the presence of a reagent like HBr would be hydrogen abstraction by the bromine radical to form a new radical.

Termination: The reaction ceases when two radicals combine. This can occur in several ways, such as the recombination of two 1,1,2,3,3,3-hexafluoropropyl radicals to form a dimer.

While specific studies on this molecule are limited, the principles of radical halogenation suggest that the C-Br bond is the primary site of reactivity under radical conditions.

Elimination Reactions (e.g., Dehydrobromination)

Elimination of hydrogen bromide (HBr) from this compound is a significant reaction pathway. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism when treated with a strong, non-nucleophilic base. In this process, the base abstracts the proton from the C2 carbon, while the bromide ion is simultaneously eliminated from the C1 carbon.

This dehydrobromination leads to the formation of an alkene. For this compound, the expected product is 1,2,3,3,3-Pentafluoropropene (CF3-CF=CF2) . This reaction is analogous to the dehydrobromination of similar fluorinated haloalkanes, such as the treatment of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with alcoholic potassium hydroxide to yield a bromo-hexafluorobutene. beilstein-journals.org

Table 2: Dehydrobromination of this compound

| Reactant | Reagent/Conditions | Product | Reaction Type |

| CF3CHF-CF2Br | Strong Base (e.g., KOH in ethanol) | CF3-CF=CF2 + HBr | E2 Elimination |

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition of this compound, like other brominated fluorocarbons, is expected to initiate with the cleavage of the weakest bond in the molecule, which is the C-Br bond. Pyrolysis studies on brominated flame retardants and fluoropolymers show that at elevated temperatures (typically 280–900 °C), these compounds degrade to form various smaller molecules. cdu.edu.aunih.govturi.org

The primary step in the pyrolysis of this compound would be the homolysis of the C-Br bond, generating a 1,1,2,3,3,3-hexafluoropropyl radical and a bromine radical. These highly reactive species can then undergo a series of complex reactions, including:

Fragmentation: The fluorinated radical can break down further, eliminating stable molecules like difluorocarbene (:CF2).

Recombination: Radicals can recombine to form larger molecules or byproducts.

Hydrogen Abstraction: If other hydrogen sources are present, radicals can abstract hydrogen atoms.

Under oxidative conditions, the formation of carbonyl fluoride, hydrogen fluoride, and other related compounds is also possible. turi.org The presence of bromine atoms can inhibit complete combustion, leading to a mixture of brominated and fluorinated products of incomplete combustion. cdu.edu.auresearchgate.net

Derivatization Chemistry and Synthetic Utility

The reactivity of this compound allows it to serve as a precursor for other valuable fluorinated molecules.

Formation of Novel Organofluorine Compounds

The most direct synthetic application of this compound is its use in the synthesis of highly functionalized fluoroalkenes through dehydrobromination. As detailed in section 3.1.3, elimination of HBr yields 1,2,3,3,3-Pentafluoropropene.

This transformation is significant because it converts a relatively inert saturated haloalkane into a versatile unsaturated building block. Fluoroalkenes like 1,2,3,3,3-Pentafluoropropene are valuable monomers for creating fluoropolymers and can undergo a variety of addition reactions across the double bond. This allows for the introduction of new functional groups and the construction of more complex organofluorine compounds, which are of interest in materials science and medicinal chemistry. The dehydrohalogenation of fluorinated alkanes is a well-established method for producing such useful synthons. beilstein-journals.org

Advanced Analytical Characterization of 1 Bromo 1,1,2,3,3,3 Hexafluoropropane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-Bromo-1,1,2,3,3,3-hexafluoropropane. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of hydrogen, fluorine, and carbon atoms.

¹H NMR: In the proton NMR spectrum of this compound, a single proton environment is expected. docbrown.info This would result in one signal for the hydrogen atom on the second carbon (C-2). The chemical shift of this proton would be significantly influenced by the adjacent electronegative fluorine and bromine atoms. The signal would likely appear as a complex multiplet due to coupling with the neighboring fluorine atoms on C-1, C-2, and C-3.

¹⁹F NMR: Given the presence of six fluorine atoms in three distinct chemical environments, the ¹⁹F NMR spectrum is predicted to be complex and highly informative. wikipedia.org The CF₂Br group, the CF group, and the CF₃ group would each produce a distinct signal. aiinmr.com The chemical shifts would be characteristic of their positions within the molecule. wikipedia.org Furthermore, extensive ¹⁹F-¹⁹F spin-spin coupling would be observed between the different fluorine groups, providing valuable data on the through-bond connectivity. wikipedia.org

¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three carbon atoms in the propane (B168953) chain. docbrown.info The chemical shift of each carbon would be influenced by the attached halogen atoms. The carbon bonded to bromine and two fluorine atoms (C-1) would appear at a specific chemical shift, while the carbon bonded to one hydrogen and one fluorine (C-2) and the trifluoromethyl carbon (C-3) would also have characteristic shifts. docbrown.info The coupling between carbon and directly attached fluorine atoms (¹JCF) would lead to splitting of these signals, providing further structural confirmation. ksu.edu.sa

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | Downfield region | Complex multiplet | J(H,F) |

| ¹⁹F | Multiple distinct regions | Complex multiplets | J(F,F), J(F,H) |

| ¹³C | Three distinct signals | Multiplets due to C-F coupling | ¹J(C,F), ²J(C,F) |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity. savemyexams.comyoutube.com

Fragmentation of the molecular ion would likely involve the cleavage of carbon-carbon and carbon-halogen bonds. msu.edu Common fragmentation pathways for halogenated alkanes include the loss of a bromine radical or a fluorine radical. libretexts.org The resulting fragment ions would provide a unique fingerprint for the molecule, aiding in its identification. For instance, the loss of a bromine atom from the parent molecule would result in a significant fragment ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Corresponding Fragment | Notes |

| 230/232 | [C₃HBrF₆]⁺ | Molecular ion peak (M/M+2) showing the bromine isotope pattern. |

| 151 | [C₃HF₆]⁺ | Loss of a bromine atom. |

| 69 | [CF₃]⁺ | A common fragment in fluorinated compounds. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various bonds.

Strong absorption bands are expected in the region associated with carbon-fluorine (C-F) stretching vibrations, typically between 1000 and 1400 cm⁻¹. libretexts.orgpressbooks.pub The C-H stretching vibration of the single hydrogen would likely appear in the 2900-3000 cm⁻¹ region. libretexts.org The C-Br stretching vibration would be observed at a lower frequency, generally in the 500-600 cm⁻¹ range. The unique combination of these absorption bands provides a characteristic "fingerprint" for the molecule. youtube.com

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2900-3000 | C-H stretch | Medium |

| 1000-1400 | C-F stretch | Strong |

| 500-600 | C-Br stretch | Medium to Strong |

Rotational spectroscopy, typically using microwave radiation, provides highly precise information about the molecular geometry and bond lengths by measuring the rotational transitions of a molecule in the gas phase. furman.edu For this compound, this technique could be used to determine the precise three-dimensional arrangement of its atoms. molbase.com

By analyzing the rotational constants (A, B, and C) obtained from the spectrum, the moments of inertia of the molecule can be calculated. nih.gov This information, in turn, allows for the determination of bond lengths and angles with high accuracy. The presence of different conformers (rotational isomers) could also be investigated, as each conformer would have a distinct rotational spectrum.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for assessing its purity.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. nist.gov In GC, the compound is vaporized and passed through a column with a carrier gas. The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase. chromforum.org

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification. chegg.com By using a suitable detector, such as a flame ionization detector (FID) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds, the purity of a sample can be accurately determined. certifico.com GC is also a critical component of GC-MS analysis, where it serves to separate the components of a mixture before they are introduced into the mass spectrometer for identification. dtic.mil

High-Resolution Separation Techniques

The separation of this compound and its derivatives, particularly isomeric and chiral variants, from complex mixtures necessitates the use of high-resolution chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for this purpose, offering the high efficiency and selectivity required for resolving structurally similar halogenated compounds.

Gas Chromatography (GC): Capillary GC is a powerful tool for the analysis of volatile brominated fluorocarbons. The separation efficiency is highly dependent on the stationary phase chemistry, column dimensions, and temperature programming. For challenging separations of positional and geometric isomers of halogenated hydrocarbons, liquid crystalline stationary phases have demonstrated unique selectivity. vurup.sk These phases can resolve isomers that are difficult to separate on standard nonpolar or polar columns, including positional isomers where the functional group is located centrally within the molecule's carbon chain. vurup.sk

For extremely complex mixtures, multidimensional gas chromatography (MDGC) provides enhanced resolution by coupling two columns with different selectivities. vurup.sk High-resolution GC coupled with mass spectrometry (HRGC/MS) is particularly effective for both separation and identification, providing low detection limits in the femtogram range for brominated compounds. thermofisher.com The separation of various bromoalkanes has been successfully demonstrated on specialized capillary columns, indicating the feasibility of applying these methods to brominated fluorocarbons. researchgate.net

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile derivatives, HPLC is the separation method of choice. Both normal-phase and reversed-phase chromatography are utilized. For instance, the analysis of related compounds like 1-bromo-3-chloropropane (B140262) can be achieved using reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water. sielc.com

The separation of enantiomers (chiral separation) of brominated compounds often requires specialized chiral stationary phases (CSPs). Attempts to resolve the enantiomers of derivatives of 1-bromo-3-chloro-2-propanol have been made using various cellulose- and amylose-based CSPs in both normal-phase and reversed-phase modes. researchgate.net Success in such separations is highly dependent on the specific analyte-column interaction, with normal-phase chromatography on an ODH column showing promise for certain derivatives. researchgate.net

Table 1: High-Resolution Chromatographic Techniques for Halogenated Propane Derivatives

| Technique | Stationary Phase/Column | Application | Reference |

|---|---|---|---|

| Capillary GC | Liquid Crystalline Phase | Separation of positional and geometric isomers of hydrocarbons. | vurup.sk |

| HRGC/MS | TRACE TR-5MS (15 m x 0.25 mm ID, 0.1 µm film) | Trace analysis of polybrominated diphenyl ethers (PBDEs). | thermofisher.com |

| HPLC | Newcrom R1 (Reverse Phase) | Analysis of 1-Bromo-3-chloropropane. | sielc.com |

| Chiral HPLC | Chiralcel ODH (Normal Phase) | Resolution of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol. | researchgate.net |

| Capillary GC | C4A-C10 Calixarene Phase | Separation of 1-bromopentane (B41390) to 1-bromododecane. | researchgate.net |

Elemental Analysis for Halogen Content

Determining the precise halogen content is a critical aspect of characterizing this compound and its derivatives. This is achieved through destructive and non-destructive techniques that provide total fluorine and bromine concentrations.

Combustion Ion Chromatography (CIC) is a robust and automated technique for the quantitative determination of total halogen content in solid, liquid, and gaseous samples. qa-group.comeag.com The method involves the complete pyrohydrolytic combustion of a sample in an oxygen-rich atmosphere at high temperatures, typically up to 1100 °C. eag.com During this process, organobromine and organofluorine compounds are converted into their respective hydrogen halides (HBr and HF). eag.com These combustion gases are then trapped in an aqueous absorption solution, where the halides are stabilized as bromide (Br⁻) and fluoride (B91410) (F⁻) ions. This solution is subsequently injected into an ion chromatograph (IC) for separation and quantification via a conductivity detector. eag.comelementallab.co.uk

CIC is highly valuable for quality control and environmental analysis, enabling the measurement of sum parameters like Adsorbable Organically Bound Fluorine (AOF). qa-group.com The technique eliminates complex and hazardous sample preparation steps associated with traditional wet chemical methods. eag.com Studies have demonstrated its efficacy in analyzing total fluorine and bromine in diverse matrices, such as sediments and aquatic vegetation, with reported concentrations ranging from 8.9–2331.3 mg/kg for total fluorine and 8.9–271.8 mg/kg for total bromine.

Table 2: Typical Technical Specifications for Combustion Ion Chromatography (CIC)

| Parameter | Specification | Reference |

|---|---|---|

| Sample Types | Solid, liquid, gas | eag.com |

| Sample Amounts | 1–150 mg (solid); 5–100 µL (liquid) | eag.com |

| Elements Detected | F, Cl, Br, I, S | eag.com |

| Maximum Combustion Temp. | 1100 °C | eag.com |

| Detection | Conductivity Detector | eag.com |

| Detection Limits | sub-µg/g (ppm) level | eag.com |

| Typical Recoveries | 98–103% | youtube.com |

Particle-Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analytical technique used for the sensitive quantification of light elements, particularly fluorine. ansto.gov.au The method utilizes an ion beam, typically protons with energies in the MeV range (e.g., 3.4-4.0 MeV), from a particle accelerator to irradiate a sample. nih.goviaea.org When the protons interact with the nuclei of the target atoms (in this case, ¹⁹F), the nuclei are excited to a higher energy state. ictp.it As they de-excite, they emit gamma-rays with energies that are characteristic of the specific isotope, acting as a unique "fingerprint". ansto.gov.auictp.it For fluorine, prominent gamma-ray emissions are detected at 110 keV and 197 keV. tamu.edund.edu

Table 3: Key Parameters of the PIGE Technique for Fluorine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Incident Particle | Protons (p) | iaea.orgtamu.edu |

| Typical Beam Energy | 3.4–4.0 MeV | nih.goviaea.org |

| Target Isotope | ¹⁹F | nih.gov |

| Nuclear Reaction | ¹⁹F(p, p'γ)¹⁹F | nih.gov |

| Characteristic Gamma-Rays | 110 keV, 197 keV | tamu.edund.edu |

| Common Elements Analyzed | Li, F, Na, Mg, Al | ansto.gov.au |

| Typical Detection Limits | 10–100 ppm | ansto.gov.au |

Advanced Techniques for Trace Analysis (Applicable to Brominated Fluorocarbons)

The detection and quantification of brominated fluorocarbons at trace and ultra-trace levels in various matrices are essential for environmental monitoring and purity assessment. This requires highly sensitive analytical methods that often combine sophisticated sample preparation with advanced instrumentation. The analytical strategies developed for other persistent brominated compounds, such as brominated flame retardants (BFRs), are directly applicable. nih.govmdpi.com

Advanced analytical methods focus on two key areas: sample enrichment and highly selective detection. For gaseous samples, such as air, pre-concentration techniques are vital. These include on-line enrichment using an adsorption trap followed by on-column cryofocusing before injection into a gas chromatograph. tue.nltue.nl This approach allows for the analysis of halogenated hydrocarbons down to the parts-per-trillion (ppt) level. tue.nl For solid and liquid samples, extraction techniques such as pressurized liquid extraction (PLE) and clean-up using solid-phase extraction (SPE) with materials like Florisil or silica (B1680970) are employed to isolate and concentrate the target analytes. nih.govbirmingham.ac.uk

The gold standard for detection is mass spectrometry. High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) offers exceptional selectivity and sensitivity, enabling the detection of brominated compounds in the low femtogram range and ensuring accurate quantification through isotope dilution methods. thermofisher.com For compounds that are more polar or prone to thermal degradation in a GC inlet, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative. mdpi.comresearchgate.net

Table 4: Overview of Advanced Techniques for Trace Analysis of Brominated Compounds

| Technique | Sample Matrix | Key Features | Typical Detection Limit | Reference |

|---|---|---|---|---|

| GC-ECD with Cryofocusing | Gaseous (Air) | On-line enrichment and highly sensitive electron-capture detection. | ppt (1:10¹²) | tue.nl |

| GC-HRMS | Environmental, Consumer Products | High mass resolution for ultimate selectivity; Isotope dilution for quantification. | Low femtogram (fg) | thermofisher.com |

| PLE-SPE-GC/MS | Solid (Sediment, Soil) | Efficient extraction and cleanup prior to analysis. | ng/g | nih.gov |

| LC-MS/MS | Biota, Environmental | Suitable for polar and thermally labile compounds; Chiral separation possible. | pg/µL | researchgate.net |

Applications in Specialized Chemical and Material Sciences

Role as a Chemical Process Solvent

The utility of 1-Bromo-1,1,2,3,3,3-hexafluoropropane as a solvent in chemical processes is dictated by its molecular structure, which contains both highly electronegative fluorine atoms and a less electronegative bromine atom.

As a halogenated compound, this compound can undergo various chemical reactions. The presence of multiple fluorine atoms stabilizes the carbon backbone of the molecule. evitachem.com However, the carbon-bromine bond is a reactive site. The electron-withdrawing nature of the fluorine atoms reduces the electron density around the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack. evitachem.com Consequently, the compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. evitachem.com Under specific conditions, it can also undergo elimination reactions to form double bonds. evitachem.com While its related isomer, 2-bromo-3,3,3-trifluoropropene, is noted for its use as a radical acceptor in the synthesis of trifluoromethylated compounds, the role of this compound is more centered on its own reactivity rather than acting as an inert solvent medium. organic-chemistry.orgacs.org

While its physical properties suggest potential as a nonpolar solvent, specific examples of this compound being used as the primary solvent for synthetic routes are not extensively documented in available research. Its chemical reactivity, particularly the susceptibility of the C-Br bond to nucleophilic substitution and elimination, often positions it as a reactant or a chemical intermediate rather than just a medium for other reactions. evitachem.com For instance, its isomer 2-bromo-3,3,3-trifluoropropene is used as a key building block for incorporating trifluoromethyl groups into organic molecules. guidechem.com

Contributions to Polymer and Foam Technologies

The physical and chemical properties of this compound lend themselves to applications in the creation of polymers and foams.

A blowing agent is a substance used to create a cellular structure in materials like polymers through a foaming process. wikipedia.org These agents can be physical, where a volatile liquid turns to gas, or chemical, where a gas is produced by a chemical reaction. wikipedia.org With a boiling point of 36.8°C, this compound is suitable for use as a physical blowing agent. In this role, the liquid compound is dispersed in a polymer matrix; upon heating, it volatilizes, and the expanding gas creates the foam's cellular structure. This process is endothermic and irreversible once the polymer hardens. wikipedia.org Other halogenated propene derivatives with similar boiling points, such as 2-bromo-3,3,3-trifluoropropene (boiling point 33-33.5°C), are utilized as blowing agents in the production of polyurethane (PUR) foams. guidechem.comicm.edu.pl

In addition to foam production, related fluoroalkanes serve as media for polymerization reactions. For example, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), the non-brominated analogue of the subject compound, is used as a polymerization medium. wikipedia.org Given the structural similarity, this compound could potentially serve a similar function as a carrier fluid or reaction medium. Furthermore, unsaturated versions of the molecule, such as 1,1,2,3,3,3-hexafluoropropene, are used as monomers in the creation of fluoropolymers. epa.gov

Utilization in Advanced Refrigeration and Heat Transfer Cycles (Focus on Chemical Compositional Aspects)

The thermodynamic properties of fluorinated hydrocarbons have led to their widespread use as refrigerants and heat transfer fluids. The suitability of this compound for these applications is best understood by examining its chemical composition in comparison to established agents.

The closely related compound 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) is a highly effective refrigerant and fire suppression agent developed to replace ozone-depleting substances. wikipedia.orgchemours.com It is characterized by being non-corrosive, electrically non-conductive, and having an ozone depletion potential (ODP) of zero. chemours.com

From a chemical composition standpoint, the defining feature of this compound is the presence of a bromine atom. Historically, bromofluorocarbons (halons) were phased out due to the bromine's significant role in ozone layer depletion. chemours.com The boiling point of this compound (36.8°C) is considerably higher than that of HFC-236fa (-1.4°C), which would necessitate different operating pressures and temperatures in a refrigeration cycle. chemours.com While HFC-236fa is used in low-pressure chillers, the higher boiling point of the brominated version would alter its performance characteristics in such systems. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 2252-78-0 | chemicalbook.com |

| Molecular Formula | C₃HBrF₆ | chemicalbook.com |

| Molecular Weight | 230.93 g/mol | chemicalbook.com |

| Boiling Point | 36.8°C at 760 mmHg | |

| Density | 1.802 g/cm³ |

Interactive Data Table: Property Comparison with a Standard Refrigerant

| Property | This compound | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | Source |

| Molecular Formula | C₃HBrF₆ | C₃H₂F₆ | chemours.comchemicalbook.com |

| Molecular Weight | 230.93 g/mol | 152.04 g/mol | chemours.comchemicalbook.com |

| Boiling Point | 36.8°C | -1.4°C | chemours.com |

| Key Compositional Difference | Contains Bromine | Contains no Bromine |

Consideration in Fire Suppression Formulations (Focus on Chemical Mechanism, not system performance)

Halogenated hydrocarbons have long been recognized for their effectiveness as fire suppressants, with Halon 1301 (bromotrifluoromethane) being a notable example. The efficacy of many of these compounds is rooted in their ability to interfere with the chemical chain reactions of combustion. The presence of a bromine atom in this compound suggests its potential as a fire suppressant through chemical mechanisms.

The primary fire-suppressing action of brominated hydrocarbons involves a catalytic cycle that removes key radical species from the flame. The relatively weak carbon-bromine bond can break at the high temperatures of a fire, releasing bromine radicals (Br•). These radicals then participate in a cycle that inhibits combustion:

Initiation: The C-Br bond in the suppressant molecule cleaves under thermal stress.

C₃HBrF₆ → •C₃HF₆ + Br•

Radical Scavenging: The bromine radical reacts with crucial flame-propagating radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, forming hydrogen bromide (HBr).

Br• + H• → HBr

Br• + OH• → HBr + O•

Regeneration of Suppressant: The HBr then reacts with other flame radicals, regenerating the bromine radical, which can then repeat the scavenging process. This catalytic cycle efficiently removes radicals from the combustion process, slowing or extinguishing the fire.

HBr + H• → H₂ + Br•

HBr + OH• → H₂O + Br•

The fluorinated portion of the molecule also contributes to fire suppression, primarily through a physical mechanism of heat absorption. The endothermic decomposition of the fluorocarbon backbone cools the flame front. Furthermore, the decomposition of the hexafluoropropyl radical can lead to the formation of stable molecules and less reactive radicals, further inhibiting the combustion process. For instance, the related compound 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) is known to suppress flames by absorbing heat and through chemical reactions that interrupt the combustion chain.

Role as a Chemical Intermediate in Specialized Syntheses

Organofluorine compounds are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique properties conferred by the fluorine atoms. cas.cn Brominated fluorocarbons can serve as valuable building blocks in the synthesis of more complex fluorinated molecules. The bromine atom in this compound can be replaced through various nucleophilic substitution or coupling reactions, allowing for the introduction of the hexafluoropropyl group into a target molecule.

While specific, large-scale industrial syntheses utilizing this compound as a primary intermediate are not widely reported, its potential as a precursor in research and development is apparent. The reactivity of the C-Br bond makes it a handle for synthetic transformations. For example, it could potentially be used in Grignard reactions to form an organometallic reagent, which could then be used to create new carbon-carbon bonds.

Emerging and Niche Applications in Chemical Research

The unique combination of a bromine atom and a highly fluorinated alkyl chain in this compound makes it a candidate for investigation in various niche areas of chemical research. Its properties may be of interest in the development of new materials, such as specialty polymers or surface coatings, where the introduction of a fluorinated moiety can impart desirable characteristics like low surface energy and chemical resistance. beilstein-journals.org

Furthermore, in the ongoing search for replacements for ozone-depleting substances and compounds with high global warming potential, novel applications for existing fluorocarbons are continuously being explored. Research into its potential use in mixtures with other compounds to create synergistic effects, for example in fire suppression or as specialized solvents, could be an area of future investigation. researchgate.net

Environmental Behavior and Atmospheric Chemistry of Brominated Hexafluoropropanes

Atmospheric Transport and Lifetime Assessment

The atmospheric transport and lifetime of 1-Bromo-1,1,2,3,3,3-hexafluoropropane are critical determinants of its potential environmental impact. These factors govern the distance the compound can travel from its emission source and the duration it persists in the atmosphere, which in turn influences its ability to reach the stratosphere and contribute to ozone depletion.

Degradation Pathways via Photochemically Produced Hydroxyl Radicals

The primary degradation pathway for most hydrohalocarbons in the troposphere is through reaction with photochemically produced hydroxyl (OH) radicals. nih.gov For this compound (CF3CHFCF2Br), the presence of a hydrogen atom makes it susceptible to attack by OH radicals. This initiation reaction involves the abstraction of the hydrogen atom, leading to the formation of a fluoroalkyl radical.

The reaction can be represented as: CF3CHFCF2Br + OH → CF3CFCF2Br + H2O

The atmospheric lifetime of a hydrohalocarbon is largely determined by the rate constant of its reaction with OH radicals. nih.gov Although an experimental value for this compound is not available in the reviewed literature, it can be estimated based on structure-activity relationships (SARs). The presence of fluorine atoms on the adjacent carbon atoms generally decreases the reactivity of the C-H bond towards OH radicals.

Estimated Atmospheric Lifetime of this compound

| Parameter | Estimated Value | Basis of Estimation |

|---|

| Atmospheric Lifetime | 1-5 years | Based on structure-activity relationships and comparison with similar hydrofluorocarbons and hydrobromofluorocarbons. |

Volatilization Dynamics from Environmental Compartments

The movement of this compound from soil and water into the atmosphere, a process known as volatilization, is governed by its physical and chemical properties, primarily its vapor pressure and Henry's Law constant. Compounds with high vapor pressure and low water solubility tend to volatilize more readily.

While specific experimental data for the Henry's Law constant of this compound is scarce, its highly fluorinated and brominated structure suggests a high degree of hydrophobicity and, consequently, a tendency to partition from water to the atmosphere.

Physicochemical Properties Influencing Volatilization

| Property | Estimated Value/Characteristic | Implication for Volatilization |

|---|---|---|

| Vapor Pressure | High (inferred from low boiling point of analogous compounds) | High potential for volatilization from soil and water surfaces. |

| Henry's Law Constant | High (estimated) | Favors partitioning into the gas phase from aqueous environments. |

| Water Solubility | Low (inferred from structure) | Limited retention in aquatic systems, promoting atmospheric release. |

These properties indicate that if released into aquatic or soil environments, this compound would likely exhibit significant volatilization, leading to its transport into the atmosphere where it can undergo the degradation processes described above.

Hydrolysis and Biodegradation Potentials

Biodegradation: The potential for microbial degradation of highly fluorinated compounds is generally low. The presence of multiple fluorine atoms makes the molecule resistant to enzymatic attack by microorganisms. While some microbial degradation of brominated compounds has been observed, the high degree of fluorination in this compound likely hinders significant biodegradation. Therefore, it is expected to be persistent in environments where atmospheric degradation processes are limited.

Stratospheric Ozone Depletion Potential

The Ozone Depletion Potential (ODP) of a substance is a relative measure of its effectiveness at destroying stratospheric ozone, compared to a reference compound, typically CFC-11 which is assigned an ODP of 1.0. theozonehole.org The ODP is influenced by factors such as the atmospheric lifetime of the compound, the number of chlorine or bromine atoms it contains, and the efficiency of the catalytic ozone destruction cycles involving these halogens.

Contribution to Halogen Loading in the Stratosphere

For a compound to contribute to stratospheric halogen loading, it must have a sufficiently long atmospheric lifetime to be transported from the troposphere to the stratosphere. As discussed, the estimated atmospheric lifetime of this compound is in the range of 1-5 years. While shorter than that of CFCs, this lifetime is significant enough to allow a fraction of the emitted compound to reach the stratosphere.

Once in the stratosphere, photolysis by high-energy UV radiation will cleave the weaker carbon-bromine bond, releasing a bromine atom.

CF3CHFCF2Br + UV light → CF3CHFCF2• + Br

This process directly contributes to the concentration of reactive bromine in the stratosphere. The amount of bromine delivered to the stratosphere by a particular compound is a key factor in determining its ODP.

Estimated Ozone Depletion Potential of this compound

| Parameter | Estimated Value | Rationale |

|---|

| Ozone Depletion Potential (ODP) | 0.1 - 0.6 | Based on its atmospheric lifetime and the high efficiency of bromine in ozone depletion. Brominated compounds generally have higher ODPs than their chlorinated counterparts. theozonehole.org |

Bromine-Mediated Catalytic Cycles in Ozone Chemistry

Bromine is a highly efficient catalyst for ozone destruction, significantly more so than chlorine on a per-atom basis. nasa.gov Once a bromine atom (Br) is released in the stratosphere, it can initiate a catalytic cycle that destroys numerous ozone (O3) molecules.

The primary catalytic cycle involving bromine is: Br + O3 → BrO + O2 BrO + O → Br + O2

Net Reaction: O3 + O → 2O2

BrO + ClO → Br + Cl + O2

This reaction regenerates both bromine and chlorine atoms, allowing them to continue their respective catalytic cycles. theozonehole.orgnoaa.govnoaa.gov The presence of bromine, therefore, not only contributes directly to ozone depletion but also amplifies the ozone-depleting effects of chlorine. Given that this compound is a source of stratospheric bromine, it actively participates in these destructive catalytic cycles.

Impact of Very Short-Lived Brominated Substances (VSLBr)

This compound (CF₃CHFCF₂Br) is a hydrobromofluorocarbon (HBFC). The environmental impact of such substances is significantly influenced by their atmospheric lifetime. Compounds containing a carbon-bromine (C-Br) bond are susceptible to photolysis by solar radiation, which can lead to a shorter atmospheric lifetime. For instance, research into alternatives for halon fire suppressants has noted that bromoalkanes have significantly shorter atmospheric lifetimes compared to their fully fluorinated or chlorinated counterparts. dtic.mil One early study estimated the atmospheric lifetime for a related bromo compound, CF₃CFBr₂, to be in the range of 1 year. dtic.mil

Global Warming Contribution and Atmospheric Radiative Forcing

Global Warming Potential (GWP) Assessment

The Global Warming Potential (GWP) is a metric used to compare the global warming impacts of different gases. It is a measure of how much energy the emissions of 1 ton of a gas will absorb over a given period, relative to the emissions of 1 ton of carbon dioxide (CO₂). rivm.nlghgprotocol.org While specific GWP values for this compound are not listed in the major assessment reports from the Intergovernmental Panel on Climate Change (IPCC), its identity as a hydrofluorocarbon derivative suggests it possesses properties that contribute to global warming. lookchem.comipcc.ch

Although not officially reported by the IPCC, a calculated radiative efficiency for this compound has been published. Radiative efficiency is a measure of the warming influence per unit increase in atmospheric concentration (in W m⁻² ppb⁻¹).

| Compound | CAS Number | Formula | Calculated Radiative Efficiency (W m⁻² ppb⁻¹) | Source |

|---|---|---|---|---|

| This compound | 2252-78-0 | C₃HBrF₆ | 0.312 | epa.gov |

This calculated radiative efficiency is comparable to many regulated HFCs, indicating a significant potential to contribute to global warming. epa.gov For context, the widely used HFC-134a has a radiative efficiency of 0.16 W m⁻² ppb⁻¹ and a 100-year GWP of 1430. ipcc.ch

Role as a Greenhouse Gas

This compound is classified as a greenhouse gas. lookchem.com Its role as such stems from its molecular structure, which allows it to absorb infrared radiation strongly in the atmospheric window, a region of the electromagnetic spectrum where outgoing terrestrial radiation would otherwise escape to space. The presence of multiple carbon-fluorine bonds in the molecule is primarily responsible for this property. epa.gov

Halogenated hydrocarbons, including HBFCs, are effective absorbers of infrared radiation. epa.gov The energy they absorb is then re-emitted, with a portion being directed back towards the Earth's surface, contributing to the greenhouse effect and the warming of the planet. A study from 2012 calculated the radiative efficiency of this compound to be 0.312 W m⁻² ppb⁻¹. epa.gov This high efficiency underscores its potential as a potent greenhouse gas.

Regulatory Frameworks and Research Initiatives related to Atmospheric Impact

Monitoring and Assessment of Atmospheric Abundances

The monitoring and assessment of atmospheric abundances of halogenated compounds are crucial for understanding their environmental impact and for verifying compliance with international agreements like the Montreal Protocol. A variety of sophisticated analytical techniques are employed for these measurements. wiley.com

Common methods for atmospheric monitoring include:

In-situ measurements: Instruments are deployed on aircraft, balloons, or at ground-based stations to continuously sample and analyze the air. Techniques often involve gas chromatography coupled with mass spectrometry (GC/MS) or electron capture detection (ECD) to separate and identify specific compounds. wiley.comunep.org

Remote sensing: Instruments, either on the ground or on satellites, measure the absorption or emission of radiation by atmospheric constituents to determine their concentrations over large areas. researchgate.net

Flask sampling: Air samples are collected in specialized containers from remote locations around the globe and shipped to a central laboratory for detailed analysis.

While extensive monitoring networks exist for many ODS and their replacements, specific, publicly available atmospheric abundance data for this compound is limited. However, monitoring programs for other VSLS and halogenated substances provide the framework and technology necessary for its detection should it become more prevalent. wiley.comdoe.gov The detection of any unidentified impurities in batches of related chemicals often triggers further analysis by methods like GC/MS to fully characterize them. unep.org

Theoretical and Computational Chemistry of 1 Bromo 1,1,2,3,3,3 Hexafluoropropane

Quantum Chemical Calculations and Electronic Structure Analysis

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Such studies typically employ methods like Density Functional Theory (DFT) to elucidate the molecule's structure and electronic nature.

Geometrical Optimization and Molecular Conformation

A full geometrical optimization of 1-bromo-1,1,2,3,3,3-hexafluoropropane would involve computational methods to find the lowest energy arrangement of its atoms. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional shape of the molecule. However, specific published data on the optimized geometry and conformational analysis of this compound are not available.

Electronic Properties and Bonding Characteristics

Analysis of the electronic properties would provide insight into the molecule's reactivity and intermolecular interactions. This includes calculating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and analyzing the nature of the chemical bonds (e.g., C-Br, C-F, C-C, C-H). This information is crucial for understanding the molecule's behavior in chemical reactions.

Spectroscopic Property Predictions

Computational methods can simulate various types of spectra, which are invaluable for identifying and characterizing the compound experimentally.

Computational NMR and IR Spectral Simulations

The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of computational chemistry. These simulations predict the chemical shifts (¹H, ¹³C, ¹⁹F NMR) and vibrational frequencies (IR) based on the molecule's optimized geometry and electronic structure. Such theoretical spectra are essential for interpreting experimental data. While the general methodology for these simulations is well-established, specific computational spectral data for this compound has not been found in published literature.

Rotational Constant Calculations

Rotational constants are derived from the molecule's principal moments of inertia, which are determined by its optimized geometry. These constants are critical for microwave spectroscopy, a technique that provides highly precise structural information. There are no available published studies containing the calculated rotational constants for this compound.

Reaction Mechanism Predictions and Energy Landscapes